An In-depth Technical Guide to 1,1-diethoxycyclopentane: Physicochemical Properties and Experimental Protocols
An In-depth Technical Guide to 1,1-diethoxycyclopentane: Physicochemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 1,1-diethoxycyclopentane (CAS No. 23786-93-8), a versatile acetal (B89532) with applications in organic synthesis. The information is compiled from various scientific databases and is intended to be a valuable resource for laboratory and development work.
Chemical Identity and Structure
1,1-Diethoxycyclopentane, also known as cyclopentanone (B42830) diethyl ketal, is an organic compound with the molecular formula C₉H₁₈O₂.[1][2] Its structure features a central cyclopentane (B165970) ring with two ethoxy groups attached to the same carbon atom.
Synonyms: Cyclopentanone diethyl ketal, Cyclopentane, 1,1-diethoxy-[1][2]
Physicochemical Properties
The physical and chemical properties of 1,1-diethoxycyclopentane are summarized in the tables below. These properties are crucial for its handling, application in reactions, and purification processes.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈O₂ | [1][2] |
| Molecular Weight | 158.24 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Odor | Distinctive odor | [1] |
| Density | 0.9089 g/cm³ at 20 °C | [2][3] |
| Boiling Point | 162-165 °C at 760 mmHg63-65 °C at 20 Torr | [2][3] |
| Melting Point | Not available | [4] |
| Refractive Index (n_D) | 1.438 at 20 °C | |
| Solubility | Insoluble in water; soluble in organic solvents. | [1] |
Chemical Properties and Reactivity
| Property | Description | Source(s) |
| Chemical Class | Acetal (Ketal) | |
| Reactivity | Susceptible to hydrolysis under acidic conditions to yield cyclopentanone and ethanol (B145695). The ethoxy groups can participate in nucleophilic substitution and condensation reactions. | [1] |
| Stability | Stable under neutral and basic conditions. |
Spectral Data
Detailed spectral data is essential for the identification and characterization of 1,1-diethoxycyclopentane.
Mass Spectrometry (GC-MS)
A gas chromatography-mass spectrometry (GC-MS) analysis of 1,1-diethoxycyclopentane is available in the PubChem database.[5] The fragmentation pattern is characteristic of an acetal, with key fragments arising from the loss of ethoxy and ethyl groups.
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¹H NMR: Triplets and quartets corresponding to the ethyl groups, and multiplets for the cyclopentane ring protons.
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¹³C NMR: A quaternary carbon signal for the C(OEt)₂ group, signals for the ethoxy carbons, and signals for the cyclopentane ring carbons.
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IR Spectroscopy: C-O stretching vibrations characteristic of ethers and the absence of a C=O stretch, confirming the acetal functionality.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis of 1,1-diethoxycyclopentane and the determination of its key physical properties. These protocols are based on standard laboratory techniques for acetals and similar organic liquids.
Synthesis of 1,1-diethoxycyclopentane
This protocol describes the synthesis of 1,1-diethoxycyclopentane from cyclopentanone and an orthoester, a common method for acetal formation.
Reaction:
Cyclopentanone + Triethyl orthoformate --(Acid Catalyst)--> 1,1-Diethoxycyclopentane + Ethyl formate (B1220265) + Ethanol
Materials:
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Cyclopentanone
-
Triethyl orthoformate
-
Anhydrous ethanol
-
Acid catalyst (e.g., p-toluenesulfonic acid or anhydrous HCl)
-
Anhydrous sodium sulfate
-
Round-bottom flask with a reflux condenser and drying tube
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a dry round-bottom flask, add cyclopentanone and a slight excess of triethyl orthoformate dissolved in anhydrous ethanol.
-
Add a catalytic amount of a strong acid catalyst.
-
Equip the flask with a reflux condenser protected by a drying tube and heat the mixture to reflux. The reaction progress can be monitored by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a base (e.g., sodium ethoxide solution).
-
Remove the solvent and other volatile byproducts under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure 1,1-diethoxycyclopentane.
-
Dry the final product over anhydrous sodium sulfate.
Caption: Workflow for the synthesis of 1,1-diethoxycyclopentane.
Hydrolysis of 1,1-diethoxycyclopentane
This protocol outlines the acid-catalyzed hydrolysis of 1,1-diethoxycyclopentane back to cyclopentanone and ethanol.
Reaction:
1,1-Diethoxycyclopentane + H₂O --(Acid Catalyst)--> Cyclopentanone + 2 Ethanol
Materials:
-
1,1-Diethoxycyclopentane
-
Aqueous acid solution (e.g., dilute HCl or H₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
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Stir plate and stir bar
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Separatory funnel
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Rotary evaporator
Procedure:
-
Dissolve 1,1-diethoxycyclopentane in a suitable solvent (e.g., acetone (B3395972) or THF).
-
Add the aqueous acid solution and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Quench the reaction by adding saturated sodium bicarbonate solution until the mixture is neutral.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude cyclopentanone.
-
Purify the product by distillation if necessary.
Caption: Acid-catalyzed hydrolysis of 1,1-diethoxycyclopentane.
Determination of Physical Properties
Apparatus:
-
Thiele tube or melting point apparatus with boiling point determination capability
-
Small test tube
-
Capillary tube, sealed at one end
-
Thermometer
Procedure:
-
Place a small amount of 1,1-diethoxycyclopentane into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer and place the assembly in the Thiele tube or melting point apparatus.
-
Heat the apparatus slowly.
-
Observe a steady stream of bubbles emerging from the capillary tube.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
Procedure:
-
Weigh the clean, dry pycnometer.
-
Fill the pycnometer with 1,1-diethoxycyclopentane at a specific temperature (e.g., 20 °C).
-
Weigh the filled pycnometer.
-
Calculate the mass of the liquid.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Apparatus:
-
Abbe refractometer
Procedure:
-
Calibrate the refractometer with a standard of known refractive index.
-
Place a few drops of 1,1-diethoxycyclopentane on the prism of the refractometer.
-
Close the prism and allow the temperature to equilibrate (e.g., to 20 °C).
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
-
Read the refractive index from the scale.
Safety and Handling
1,1-Diethoxycyclopentane should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is a flammable liquid, so it should be kept away from open flames and sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
1,1-Diethoxycyclopentane is a valuable compound in organic synthesis, primarily used as a protecting group for the carbonyl functionality of cyclopentanone. This guide provides essential physicochemical data and standardized experimental protocols to aid researchers in its synthesis, handling, and application. Further investigation to obtain detailed NMR and IR spectral data would be beneficial for the scientific community.
